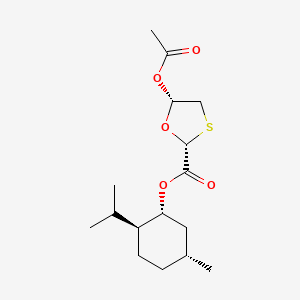
(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, "(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate," is a derivative of 1,3-oxathiolane, a scaffold that has significance in organic and medicinal chemistry due to its structural and functional versatility. The menthol moiety contributes to the chiral complexity and potential for bioactivity, making its derivatives valuable for study and application in various fields, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of related 1,3-oxathiolane derivatives involves chemoselective reduction and acylation steps to produce specific isomers with high isomeric purity. Techniques such as high-performance liquid chromatography (HPLC) and spectroscopic methods are used to ascertain the absolute stereochemistry and purity of these compounds (Siddiqui et al., 1994).
Molecular Structure Analysis
The molecular structure of 1,3-oxathiolane derivatives, including those with menthol substitutions, is characterized by specific conformational features. For example, the oxathiolane ring may adopt an envelope conformation, while the menthol-based cyclohexane ring typically exhibits a chair conformation, ensuring all substituents are in equatorial positions for stability (Dutkiewicz et al., 2009).
Chemical Reactions and Properties
Derivatives of 1,3-oxathiolane engage in various chemical reactions, including acetalization and radical tandem reactions, showcasing different stereoselectivities based on the orientation of substituents. These reactions are pivotal for constructing complex molecules with specific stereochemical configurations (Marinković et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. Detailed X-ray crystallography can reveal the precise arrangement of atoms within the crystal lattice, highlighting intermolecular interactions that govern the compound's physical state and stability (Dutkiewicz et al., 2009).
Scientific Research Applications
Synthesis and Biological Evaluation
(2R,5S)-5-Amino-2-[2-(hydroxymethyl)-1,3-oxathiolan-5-y1]-1,2,4-triazine-3(2H)-one and its analogs have been synthesized from 6-azauridine. These compounds were evaluated for cytotoxicity against various tumor cell lines and for antiviral activity against HIV-1 and HBV (Liu et al., 2000).
Molecular Mechanics and Antiviral Evaluation
Synthesis of 1,3-Dioxolane and 1,3-oxathiolane nucleoside analogs, including their molecular mechanics calculations, conformational bias, and evaluation against HCV RNA replication, vaccinia, and HIV in cell-based assays, has been reported. However, the synthesized compounds were found to be inactive (Bera et al., 2004).
Chemical Reactivity and Molecular Modeling
The peculiar reaction behavior of 1,3-oxathiolan-5-one towards various reagents, resulting in opened and fused heterocyclic systems, has been studied. Density Functional Theory modeling and evaluations for antioxidant and cytotoxicity against hepatocellular carcinoma cell line were conducted (Hamama et al., 2017).
Crystal Structure Analysis
The crystal structure of 2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate was analyzed, revealing its conformation and intermolecular interactions, which include relatively strong, short, and linear C—H⋯O hydrogen bonds forming chains in the crystal structure (Dutkiewicz et al., 2009).
Cascade Synthesis of Anti-HIV Agent Precursor
An enantiopure (2R,5R)-1,3-oxathiolane was synthesized using a multienzymatic cascade protocol, leading to a key precursor for anti-HIV agents such as lamivudine (Ren et al., 2019).
properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14+,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUPOLQFLIRYEQ-QPVMMRRFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@@H](CS2)OC(=O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652627 |
Source


|
| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
CAS RN |
147126-65-6 |
Source


|
| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

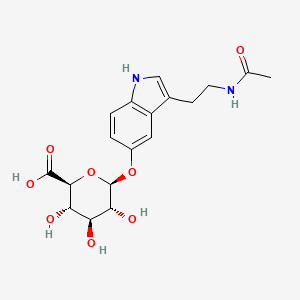
![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)
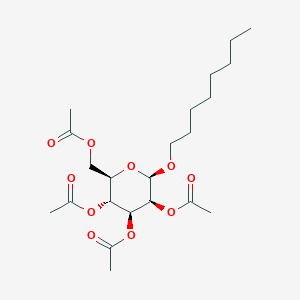
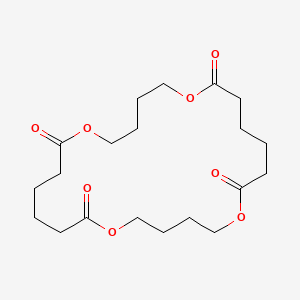
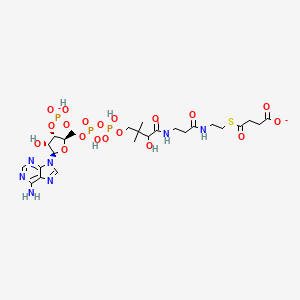
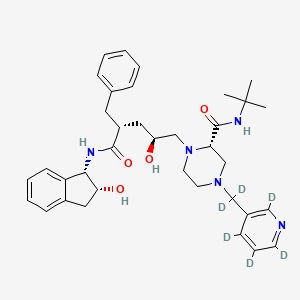


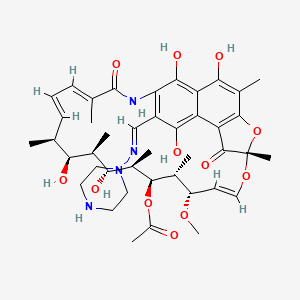
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)


![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)